molecular formula C12H22Cl2N2O2 B1389703 1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride CAS No. 1185301-52-3

1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride

Cat. No. B1389703
CAS RN: 1185301-52-3
M. Wt: 297.22 g/mol
InChI Key: YHYXHZXWAFCNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 297.22 and a molecular formula of C12H20N2O22HCl .


Molecular Structure Analysis

The molecular structure of this compound consists of a central ethane-1,2-diamine moiety, which is substituted at the 1-position with a 2,5-dimethoxy-phenyl group and at the 2-position with a dimethylamino group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 381.3° C at 760 mmHg and a predicted refractive index of n20D 1.52 .

Scientific Research Applications

I have conducted searches to find specific scientific research applications for the compound “1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride”, also known as “[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride”. However, the search results did not yield detailed information on unique applications for this specific compound.

    DNA Interaction and Cytotoxicity

    Some dimethoxyphenyl compounds have been evaluated for their potential interaction with DNA and their cytotoxicity against resistant and non-resistant tumor cells .

    Antibiotic Resistance

    Chalcone compounds with dimethoxyphenyl structures have shown potential in inhibiting targets of antibiotic-resistance development pathways, making bacteria susceptible to antibacterial compounds .

    Catalysis

    Dimethoxyphenyl compounds have been studied for their use in catalytic protocols for the synthesis of organic compounds with a more sustainable perspective .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.2ClH/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4;;/h5-7,11H,8,13H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYXHZXWAFCNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride
Reactant of Route 2
1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride
Reactant of Route 3
1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride
Reactant of Route 5
1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride

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